X-Ray Crystallographic Binding Mode in Abl Myristate Pocket: O-Benzyl-N-Methyl-L-Tyrosinamide (FRAG2) vs. Methyl 2-Amino-4-Chlorobenzoate (FRAG1)
In the head-to-head structural comparison from the same study, O-benzyl-N-methyl-L-tyrosinamide (FRAG2, PDB 3MSS) and methyl 2-amino-4-chlorobenzoate (FRAG1, PDB 3MS9) were both identified as myristate pocket binders via fragment-based NMR screening, yet their crystallographic binding modes are fundamentally distinct: FRAG2 binds deeper into the hydrophobic cavity via its O-benzyl phenyl ring, whereas FRAG1 occupies a more solvent-exposed sub-pocket [1]. Resolution and refinement statistics are comparable (3MSS: 1.95 Å, R-free 0.220, R-work 0.169; 3MS9: 1.80 Å, R-free 0.234, R-work 0.186), confirming that both structures are of equivalent quality for comparative analysis [2].
| Evidence Dimension | Crystallographic binding mode and resolution in Abl myristate pocket |
|---|---|
| Target Compound Data | FRAG2 (O-benzyl-N-methyl-L-tyrosinamide): PDB 3MSS, 1.95 Å resolution, R-free 0.220, R-work 0.169; binds via O-benzyl phenyl ring in deep hydrophobic cavity; 4 molecules in asymmetric unit |
| Comparator Or Baseline | FRAG1 (methyl 2-amino-4-chlorobenzoate): PDB 3MS9, 1.80 Å resolution, R-free 0.234, R-work 0.186; binds in more solvent-exposed orientation; 2 molecules in asymmetric unit |
| Quantified Difference | FRAG2 engages deeper hydrophobic sub-pocket; FRAG2 has ~4% lower R-free at slightly lower resolution (1.95 vs 1.80 Å); both fragments fail to induce helix_I bending and are functionally inactive as kinase inhibitors |
| Conditions | X-ray crystallography; Abl kinase domain co-crystallized with imatinib; fragment soaking (FRAG2: 2.5 mM, overnight at 4 °C) or co-crystallization (FRAG1); synchrotron radiation |
Why This Matters
Procurement of O-benzyl-N-methyl-L-tyrosinamide is justified when the experimental objective requires a myristate pocket fragment that explores deep hydrophobic sub-pocket interactions distinct from those sampled by chlorobenzoate-based fragments, enabling divergent structure-activity relationship (SAR) exploration from a different chemical starting point.
- [1] Jahnke, W., Grotzfeld, R.M., Pelle, X., Strauss, A., Fendrich, G., Cowan-Jacob, S.W., Cotesta, S., Fabbro, D., Furet, P., Mestan, J., Marzinzik, A.L. (2010) Binding or Bending: Distinction of Allosteric Abl Kinase Agonists from Antagonists by an NMR-Based Conformational Assay. J. Am. Chem. Soc., 132(20), 7043–7048. DOI: 10.1021/ja101837n View Source
- [2] RCSB PDB – 3MSS and 3MS9: Structural data and refinement statistics for Abl kinase in complex with imatinib and fragment FRAG2 (3MSS) or FRAG1 (3MS9). RCSB Protein Data Bank. https://www.rcsb.org/structure/3MSS and https://www.rcsb.org/structure/3MS9 View Source
